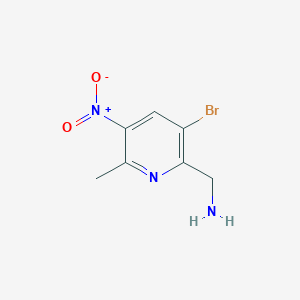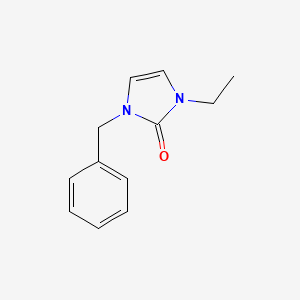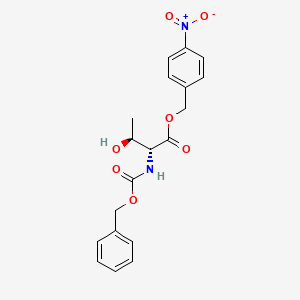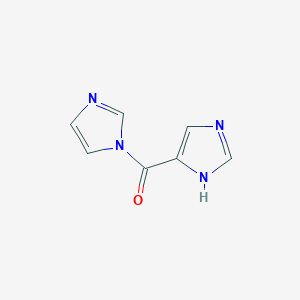
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone is a compound that features two imidazole rings connected by a methanone group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Métodos De Preparación
The synthesis of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be achieved through solvothermal methods. One approach involves the reaction of bis(4-(1H-imidazol-1-yl)phenyl)methanone with benzoic acid and metal acetates such as manganese(II) acetate or zinc(II) acetate under solvothermal conditions . The reaction conditions typically include elevated temperatures and the use of solvents like water or ethanol.
Análisis De Reacciones Químicas
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and other complex structures. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties . Additionally, (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone involves its interaction with various molecular targets and pathways. Imidazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and other biological processes . The compound may also interact with DNA and proteins, leading to its biological effects.
Comparación Con Compuestos Similares
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be compared with other imidazole-containing compounds such as bis(4-(1H-imidazol-1-yl)phenyl)methanone and 1-(1H-imidazol-4-yl)ethanone . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific arrangement of imidazole rings and its potential for diverse applications.
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
imidazol-1-yl(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C7H6N4O/c12-7(6-3-9-4-10-6)11-2-1-8-5-11/h1-5H,(H,9,10) |
Clave InChI |
WTWYVKTZGUQBNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C(=O)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
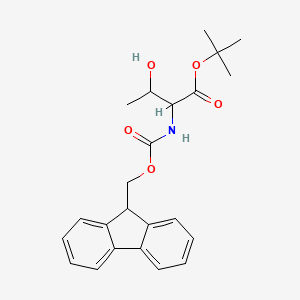
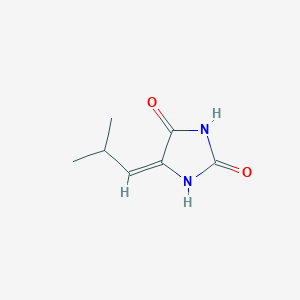
![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
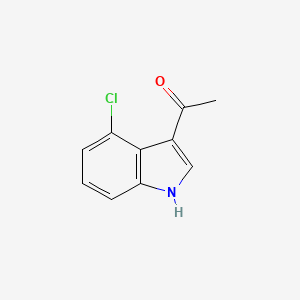
![4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12831501.png)

![3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)
